tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
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Overview
Description
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a chemical compound with a complex structure that includes an imidazo[1,2-b]pyridazine core
Preparation Methods
The synthesis of tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with tert-butyl chloroformate under specific conditions to form the desired product. The reaction conditions often require the use of bases such as TMPMgCl·LiCl and may involve regioselective metalations at specific positions on the imidazo[1,2-b]pyridazine ring .
Chemical Reactions Analysis
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the imidazo[1,2-b]pyridazine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Functionalization: The compound can be functionalized at different positions on the ring system, leading to the formation of polysubstituted derivatives.
Scientific Research Applications
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties and may serve as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate can be compared with other similar compounds, such as:
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar core structure but differs in the position of the carboxylate group.
6-chloroimidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-6-8(12)14-15-5-4-13-9(7)15/h4-6H,1-3H3 |
InChI Key |
CDKSSLGWBDNYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN2C1=NC=C2)Cl |
Origin of Product |
United States |
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